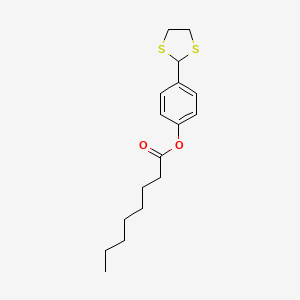

4-(1,3-Dithiolan-2-yl)phenyl octanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2S2/c1-2-3-4-5-6-7-16(18)19-15-10-8-14(9-11-15)17-20-12-13-21-17/h8-11,17H,2-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDYXHPFGSNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C2SCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 4 1,3 Dithiolan 2 Yl Phenyl Octanoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For 4-(1,3-dithiolan-2-yl)phenyl octanoate (B1194180), the analysis logically proceeds by disconnecting the ester and dithiolane functionalities.

phenyl%20octanoate_retrosynthesis.png)

Figure 1. Retrosynthetic analysis of this compound, illustrating the disconnection to key precursors.

Derivation of the Phenyl Octanoate Synthon

The most logical initial disconnection in the retrosynthetic analysis of this compound is the cleavage of the ester bond. This disconnection reveals a phenolic precursor and an acyl donor. The phenyl octanoate synthon can be conceptually derived from 4-hydroxybenzaldehyde (B117250) and octanoic acid or its more reactive derivatives. This approach isolates the synthesis of the ester linkage as a key strategic step.

Derivation of the Dithiolane-Substituted Phenyl Synthon

Following the ester disconnection, the remaining fragment is 4-(1,3-dithiolan-2-yl)phenol (B1585410). The dithiolane group is a common protecting group for aldehydes and ketones, known for its stability under various reaction conditions. nih.govresearchgate.net Retrosynthetically, the dithiolane can be disconnected to reveal a carbonyl group. This leads to 4-hydroxybenzaldehyde and 1,2-ethanedithiol (B43112) as the fundamental precursors for this moiety. The formation of the dithiolane is a crucial step in masking the reactive aldehyde functionality while other transformations are carried out on the molecule. organic-chemistry.orgsynarchive.com

Therefore, the key precursors identified through this retrosynthetic analysis are:

4-Hydroxybenzaldehyde

1,2-Ethanedithiol

Octanoic acid (or its activated derivatives)

Synthesis of the Phenyl Octanoate Moiety

The formation of the phenyl octanoate moiety involves the creation of an ester bond between the phenolic hydroxyl group of the dithiolane-substituted phenol (B47542) and an octanoyl group. This can be achieved through several well-established esterification methods.

Chemical Esterification Strategies

The direct esterification of a phenol with a carboxylic acid is often challenging and requires specific conditions or the use of activating agents. More commonly, the carboxylic acid is converted to a more reactive derivative to facilitate the reaction.

While classic Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) is highly effective for simple alcohols, its application to phenols can be less efficient due to the lower nucleophilicity of the phenolic hydroxyl group. Analogous acid-catalyzed esterifications of phenols often require harsh conditions and may result in low yields. To drive the equilibrium towards the product, azeotropic removal of water is a common strategy.

| Catalyst System | Reaction Conditions | Typical Yields |

| Sulfuric Acid (H₂SO₄) | High temperature, with Dean-Stark trap | Moderate to Good |

| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux | Moderate to Good |

| Scandium triflate (Sc(OTf)₃) | Milder conditions, various solvents | Good to Excellent |

This table presents generalized data for Fischer-type esterification of phenols and is for illustrative purposes.

A more efficient and widely applicable method for the synthesis of phenyl esters involves the use of activated carboxylic acid derivatives. This approach circumvents the unfavorable equilibrium of direct esterification and typically proceeds under milder conditions with higher yields.

One of the most common methods is the reaction of a phenol with an acid chloride (in this case, octanoyl chloride) in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct. This method is often high-yielding and proceeds at or below room temperature. A similar protocol was used in the synthesis of 4-[(1Z)-1-(2-carbamothioylhydrazinylidene)ethyl]phenyl acetate, where 4-hydroxyacetophenone was reacted with acetyl chloride. researchgate.net

Alternatively, mixed anhydrides, formed in situ from the carboxylic acid and a chloroformate or another acid chloride, can be used as the acylating agent. This method also offers a highly reactive species for the esterification of phenols.

| Acylating Agent | Base | Solvent | Typical Reaction Temperature |

| Octanoyl chloride | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature |

| Octanoic anhydride (B1165640) | 4-Dimethylaminopyridine (B28879) (DMAP) | Dichloromethane (DCM) | Room temperature |

| Mixed anhydride (from octanoic acid and ethyl chloroformate) | Triethylamine | Tetrahydrofuran (THF) | 0 °C to room temperature |

This table provides representative conditions for activated acid derivative coupling reactions with phenols.

Catalytic Esterification Methodologies employing Brønsted or Lewis Acids

The direct esterification of phenols with carboxylic acids, such as octanoic acid, is a well-established transformation often facilitated by acid catalysts. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, this reaction typically requires activation of the carboxylic acid or the use of more forcing conditions. khanacademy.orgarkat-usa.org

Brønsted Acids: Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are classic catalysts for Fischer-Speier esterification. researchgate.net These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the phenol. To drive the equilibrium towards the product, the removal of water, a byproduct of the reaction, is often necessary, which can be accomplished using a Dean-Stark apparatus or by carrying out the reaction in an excess of one of the reactants. thieme-connect.com Triflic acid has also been shown to be an effective catalyst for the addition of phenols to olefins, a related reaction, suggesting its potential applicability in direct esterification under controlled temperature conditions to tolerate various functional groups. organic-chemistry.org Solid acid catalysts, such as those derived from petroleum coke, have also demonstrated high selectivity towards ester formation in the esterification of octanoic acid with methanol. scholaris.ca

Lewis Acids: Lewis acids, such as zinc, aluminum, and ferric chlorides, can also catalyze the esterification of phenols. google.comscirp.org These electron-pair acceptors coordinate to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack. Studies on the esterification of octanoic acid with n-octyl alcohol have shown that ferric chloride can be an efficient catalyst. scirp.org The catalytic activity of Lewis acids like zinc(II) salts in the esterification of fatty acids depends on the nature of the counterion, with salts having poorly coordinating or basic Brønsted anions showing the most effectiveness. researchgate.net Dual Brønsted/Lewis acid catalytic systems have also been explored for related aromatic alkylation reactions, indicating the potential for synergistic catalytic effects. nih.gov

| Catalyst Type | Example Catalyst | General Conditions | Key Considerations |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Heat, often with water removal (e.g., Dean-Stark) | Can lead to side reactions if not controlled. scirp.org |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Heat, often with water removal | Generally milder than sulfuric acid. |

| Brønsted Acid | Triflic Acid (HOTf) | Low catalyst concentration (1-5%), controlled temperature | Highly active, can cause degradation at elevated temperatures. organic-chemistry.org |

| Lewis Acid | Ferric Chloride (FeCl₃) | Heat, often under vacuum to remove water | Effective for esterification of octanoic acid. scirp.org |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Heat | Activity is dependent on the counterion. researchgate.net |

| Solid Acid | Sulfonated Petroleum Coke | 40 - 80 °C | Offers potential for catalyst recycling. scholaris.ca |

Biocatalytic Esterification Approaches for Related Structures

Enzymatic methods, particularly those employing lipases, offer a green and highly selective alternative to chemical catalysis for ester synthesis. nih.govnih.gov These reactions are typically performed under mild conditions, reducing the risk of side reactions. nih.gov

Lipases are widely used for the esterification of phenolic compounds. mdpi.com The reaction involves the acylation of the phenolic hydroxyl group with a suitable acyl donor, which can be a fatty acid like octanoic acid or an activated ester. nih.govmdpi.com These reactions are often carried out in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net The choice of solvent can significantly impact the reaction rate and yield.

The substrate scope for lipase-catalyzed esterification is broad and includes a variety of phenolic compounds. nih.gov For instance, lipase (B570770) B from Candida antarctica (CALB) has been successfully used to catalyze the esterification of various aromatic alcohols with hexanoic acid, with high conversions observed within a few hours. nih.gov The enzymatic acylation of flavonoids and other polyphenols with fatty acids has also been extensively studied to enhance their lipophilicity. nih.govthieme-connect.de

| Lipase Source | Substrates | Acyl Donor | Key Findings |

| Candida antarctica Lipase B (CALB) | Aromatic alcohols | Hexanoic acid | High conversion rates (over 50%) achieved in 2 hours. nih.gov |

| Candida antarctica Lipase B (CALB) | Dihydroconiferyl alcohol (DCA) | Octanoic acid | Product yield of 97% after 24 hours in a solvent-assisted reaction. mdpi.com |

| Lipozyme TL IM | Grape seed proanthocyanidins | Lauric acid | Conversion rate of 84.1% was achieved. nih.gov |

The choice of lipase is critical for a successful biocatalytic esterification. Lipases from different microbial sources exhibit varying substrate specificities and operational stabilities. Candida antarctica lipase B (CALB) is one of the most frequently used lipases in organic synthesis due to its high efficiency and broad substrate tolerance. researchgate.net

Immobilization of lipases on solid supports is a common strategy to enhance their stability, facilitate catalyst recovery, and enable continuous process operation. researchgate.net Immobilized CALB, for example, has been shown to be reusable for multiple cycles without a significant loss of activity in the synthesis of propyl-phenyl acetate. researchgate.net

Protein engineering and molecular modeling techniques are also employed to understand and improve the catalytic properties of lipases, including their stereoselectivity and functional relevance of specific amino acid residues. researchgate.net

Synthesis of the 1,3-Dithiolane-Substituted Phenyl Moiety

The precursor phenol, 4-(1,3-dithiolan-2-yl)phenol, is synthesized by the protection of the aldehyde group of 4-hydroxybenzaldehyde as a thioacetal.

Thioacetalization of Carbonyl Compounds

Thioacetalization is a robust method for the protection of carbonyl groups. wikipedia.org The reaction involves the treatment of an aldehyde or ketone with a thiol or a dithiol in the presence of a catalyst. The resulting dithioacetals are stable to both acidic and basic conditions. nih.gov

The formation of dithioacetals from aldehydes and 1,2-ethanedithiol is typically catalyzed by either a Brønsted or a Lewis acid. wikipedia.org

Brønsted Acid Catalysis: A variety of Brønsted acids, including aqueous hydrobromic acid, p-toluenesulfonic acid, and tungstophosphoric acid, can effectively catalyze this reaction. semanticscholar.orgorganic-chemistry.org For instance, the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with 1,2-ethanedithiol in the presence of a catalytic amount of aqueous hydrobromic acid proceeds efficiently at room temperature. semanticscholar.org However, the presence of a deactivating group, such as a hydroxyl group in the para position (as in 4-hydroxybenzaldehyde), may slow down the reaction and potentially reduce the yield. semanticscholar.org

Lewis Acid Catalysis: Lewis acids such as hafnium trifluoromethanesulfonate (B1224126) are also effective catalysts for thioacetalization. These catalysts offer mild reaction conditions that are compatible with a range of sensitive functional groups. organic-chemistry.org

| Catalyst | Substrate Example | Thiol | Conditions | Yield |

| Aqueous Hydrobromic Acid | 3,4,5-Trimethoxybenzaldehyde | 1,2-Ethanedithiol | Room Temperature, 15 min | High |

| p-Toluenesulfonic acid/Silica (B1680970) gel | Various aldehydes and ketones | 1,2-Ethanedithiol | Not specified | Excellent |

| Hafnium trifluoromethanesulfonate | Various aldehydes and ketones | 1,2-Ethanedithiol | Not specified | High |

| Tungstophosphoric acid | Various aldehydes and ketones | 1,2-Ethanedithiol | Solvent-free | Excellent |

Lewis Acid Catalysis in Dithiolane Formation

The formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol is a cornerstone of organic synthesis, frequently catalyzed by Lewis or Brønsted acids. organic-chemistry.org Lewis acid catalysis is particularly effective as it activates the carbonyl group, facilitating nucleophilic attack by the sulfur atoms of the dithiol. researchgate.net This reaction involves the condensation of a suitable aldehyde precursor, such as 4-formylphenyl octanoate, with 1,2-ethanedithiol.

A variety of Lewis acids have been demonstrated to be efficient catalysts for this transformation, often enabling the reaction to proceed under mild, and sometimes solvent-free, conditions. organic-chemistry.orgchemicalbook.com The choice of catalyst can influence reaction times, yields, and chemoselectivity, especially when other sensitive functional groups are present in the molecule. For instance, scandium triflate [Sc(OTf)₃] is recognized as a highly efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes. researchgate.net Similarly, perchloric acid adsorbed on silica gel (HClO₄-SiO₂) has been reported as an extremely effective and reusable catalyst for dithiolane formation at room temperature without the need for a solvent. organic-chemistry.orgchemicalbook.com Other notable catalysts include yttrium triflate, indium(III) chloride, and tin(II) chloride dihydrate, which offer mild and efficient protocols for the conversion of aldehydes and ketones into their corresponding 1,3-dithiolanes. organic-chemistry.orgresearchgate.net

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a stepwise attack of the two thiol groups from 1,2-ethanedithiol, leading to a hemithioacetal intermediate, and subsequent cyclization and dehydration to yield the stable 1,3-dithiolane (B1216140) ring.

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free, Room Temperature | High efficiency, Reusable catalyst | organic-chemistry.orgchemicalbook.com |

| Scandium triflate [Sc(OTf)₃] | Varies | Excellent yields, Recyclable, High chemoselectivity for aldehydes | researchgate.net |

| Yttrium triflate [Y(OTf)₃] | Varies | Efficient, High chemoselectivity for aldehydes | organic-chemistry.org |

| Indium(III) chloride (InCl₃) | Varies | Efficient for both aldehydes and ketones | researchgate.net |

| Praseodymium triflate [Pr(OTf)₃] | Varies | Efficient and recyclable catalyst | chemicalbook.com |

Alternative Cyclization and Functionalization Strategies for Dithiolanes

Beyond traditional Lewis acid-catalyzed condensation, other strategies exist for the formation and functionalization of the dithiolane ring. These methods can offer advantages in terms of substrate scope, functional group tolerance, or by avoiding the direct use of carbonyl precursors.

Ring-closing reactions provide a powerful alternative for constructing the dithiolane ring. These methods typically start with an acyclic precursor containing two thiol groups (a dithiol) or protected thiol equivalents, which are then cyclized to form the five-membered ring.

One prominent strategy is the oxidative cyclization of a 1,3-dithiol. For example, the parent 1,2-dithiolane (B1197483) can be synthesized via the oxidative cyclization of propane-1,3-dithiol using reagents like iodine. chemicalbook.com While this example forms a 1,2-dithiolane, similar principles can be applied to form 1,3-dithiolanes from appropriate precursors.

A more recent and innovative approach involves the deprotection and simultaneous cyclization of 1,3-bis-thioethers. A one-step synthesis of substituted 1,2-dithiolanes has been reported by reacting 1,3-bis-tert-butyl thioethers with bromine. nih.gov This reaction proceeds rapidly under mild conditions, likely through a sulfonium-mediated ring-closure mechanism. nih.gov This strategy could potentially be adapted for the synthesis of 2-substituted 1,3-dithiolanes, providing a route that circumvents the need for a carbonyl compound and a separate dithiol reagent. The mechanism involves the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene (B52900) to generate an activated sulfenyl bromide, which then undergoes intramolecular cyclization. nih.gov

Convergent Synthesis of this compound

Strategic Coupling Reactions for Final Product Assembly

The final and crucial step in the convergent synthesis is the assembly of the two key fragments. The most direct method for this is the formation of the ester linkage. This can be achieved through several standard esterification protocols.

A common and effective method is the reaction of the phenol intermediate, 4-(1,3-dithiolan-2-yl)phenol, with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The base serves to neutralize the HCl byproduct generated during the reaction. This acyl chloride-based method is typically high-yielding and proceeds under mild conditions.

Alternatively, a direct coupling between 4-(1,3-dithiolan-2-yl)phenol and octanoic acid can be performed using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (DMAP). hp.gov.in This method, known as Steglich esterification, is widely used for forming esters from alcohols and carboxylic acids under mild conditions.

Other advanced coupling strategies could also be envisioned. For instance, palladium-catalyzed coupling reactions, such as the Liebeskind-Srogl cross-coupling, can form ketones from thiol esters and boronic acids. organic-chemistry.org While not directly forming an ester, this highlights the versatility of modern coupling reactions in assembling complex molecules, and analogous catalytic systems could potentially be developed for ester formation under specific conditions.

Yield Optimization and Scalability Considerations

Optimizing the yield and ensuring the scalability of the synthesis are critical for practical applications. In the context of the convergent synthesis of this compound, several factors can be fine-tuned.

For the final esterification step, optimizing the reaction conditions is key. This includes the choice of base, solvent, and temperature to maximize the yield while minimizing side reactions. Microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times and often improve yields in coupling reactions. nih.gov This approach could be particularly beneficial for scaling up the final esterification step.

Reaction Chemistry and Mechanistic Investigations of 4 1,3 Dithiolan 2 Yl Phenyl Octanoate

Reactivity of the Octanoate (B1194180) Ester Functionality

The chemical behavior of 4-(1,3-dithiolan-2-yl)phenyl octanoate is primarily dictated by the ester group. The carbonyl carbon of the ester is electrophilic and thus susceptible to attack by nucleophiles. The 4-(1,3-dithiolan-2-yl)phenyl group, acting as the alcohol-derived portion of the ester, influences the reactivity through its electronic properties. The dithiolane moiety is generally considered to be electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon and affect the stability of the resulting phenoxide leaving group in substitution reactions.

Hydrolytic Cleavage Pathways

Hydrolysis of the octanoate ester can proceed via two main pathways: acid-catalyzed hydrolysis and base-promoted saponification. Both pathways lead to the cleavage of the ester bond, yielding octanoic acid and 4-(1,3-dithiolan-2-yl)phenol (B1585410).

Under acidic conditions, the hydrolysis of this compound is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.orgchemguide.co.ukwikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgchemguide.co.uk Subsequently, a proton transfer occurs, followed by the elimination of 4-(1,3-dithiolan-2-yl)phenol as the leaving group. A final deprotonation step regenerates the acid catalyst and yields octanoic acid. chemguide.co.uk

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Phenyl Esters Data for analogous compounds are provided for illustrative purposes due to the lack of specific data for this compound.

| Ester | Acid Catalyst | Temperature (°C) | Rate Constant (k) |

| Phenyl Acetate | HCl | 25 | Varies with acid concentration |

| Ethyl Benzoate | H₂SO₄ | 60 | Dependent on solvent and catalyst concentration |

Base-Promoted Ester Saponification: Mechanism and Conditions

In the presence of a strong base, such as sodium hydroxide (B78521), this compound undergoes saponification, an irreversible hydrolysis reaction. chemistrysteps.comwikipedia.orgyoutube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the 4-(1,3-dithiolan-2-yl)phenoxide ion as the leaving group, resulting in the formation of octanoic acid. youtube.com In the basic medium, the octanoic acid is immediately deprotonated to form the octanoate salt, and the phenoxide ion is protonated by the solvent, typically water, to yield 4-(1,3-dithiolan-2-yl)phenol. chemistrysteps.comyoutube.com The deprotonation of the carboxylic acid is a highly exergonic step that drives the reaction to completion, rendering it irreversible. chemistrysteps.com

The reaction rate is typically first-order in both the ester and the hydroxide ion. The electron-withdrawing 4-(1,3-dithiolan-2-yl) group is expected to increase the rate of saponification by making the carbonyl carbon more electrophilic and by stabilizing the resulting phenoxide leaving group.

Table 2: Typical Conditions for Base-Promoted Saponification of Phenyl Esters Data for analogous compounds are provided for illustrative purposes due to the lack of specific data for this compound.

| Ester | Base | Solvent | Temperature (°C) |

| Phenyl Benzoate | NaOH | Aqueous Ethanol | 25-100 |

| Methyl Salicylate | KOH | Methanol/Water | Reflux |

Nucleophilic Additions and Substitutions

Beyond hydrolysis, the ester functionality of this compound is susceptible to other nucleophilic attacks, leading to reduction or transesterification.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to two alcohol products. masterorganicchemistry.comslideshare.net The reaction proceeds via a two-step mechanism. masterorganicchemistry.com First, a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.compearson.compw.live This intermediate then collapses, eliminating the 4-(1,3-dithiolan-2-yl)phenoxide as a leaving group to form an intermediate aldehyde (octanal). masterorganicchemistry.com The aldehyde is then rapidly reduced by another equivalent of hydride to form the corresponding primary alcohol, 1-octanol, after a workup with a proton source. masterorganicchemistry.com The 4-(1,3-dithiolan-2-yl)phenol is also generated as a second product. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Table 3: Conditions for the Reduction of Phenyl Esters with LiAlH₄ Data for analogous compounds are provided for illustrative purposes due to the lack of specific data for this compound.

| Ester | Reducing Agent | Solvent | Temperature (°C) | Products |

| Ethyl Benzoate | LiAlH₄ | Diethyl Ether or THF | 0 to reflux | Benzyl (B1604629) alcohol and Ethanol |

| Phenyl Acetate | LiAlH₄ | Diethyl Ether | Reflux | Ethanol and Phenol (B47542) |

Transesterification with Alcohols

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the presence of an acid catalyst, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the new alcohol is typically used. wikipedia.org

Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate which then expels the 4-(1,3-dithiolan-2-yl)phenoxide leaving group to yield the new ester. youtube.com This process is also in equilibrium.

Table 4: Catalysts and Conditions for Transesterification of Phenyl Esters Data for analogous compounds are provided for illustrative purposes due to the lack of specific data for this compound.

| Ester | Alcohol | Catalyst | Conditions |

| Phenyl Acetate | Methanol | ZnI₂ | 50°C |

| Phenyl Benzoate | Ethanol | H₂SO₄ or NaOEt | Reflux |

Reactions with Organometallic Reagents (e.g., Grignard Reactions)

The ester functional group in this compound is the primary site of reaction with potent organometallic nucleophiles like Grignard reagents. The 1,3-dithiolane (B1216140) moiety, being a thioacetal, is generally stable under these conditions and does not react.

The reaction of an ester with a Grignard reagent (R-MgX) is a well-established method for the formation of tertiary alcohols. The mechanism involves a two-step nucleophilic acyl substitution followed by a nucleophilic addition. First, one equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide leaving group to yield a ketone. This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent. A final acidic workup protonates the resulting alkoxide to furnish the tertiary alcohol.

Given the structure of this compound, the reaction with two or more equivalents of a Grignard reagent (R-MgX) followed by an acid workup would cleave the ester bond and produce two main products: 4-(1,3-dithiolan-2-yl)phenol and a tertiary alcohol derived from the octanoyl group.

| Grignard Reagent (R-MgX) | Reagent Name | Resulting Tertiary Alcohol | Common Byproduct |

|---|---|---|---|

| CH₃MgBr | Methylmagnesium bromide | 2-methylnonan-2-ol | 4-(1,3-Dithiolan-2-yl)phenol |

| CH₃CH₂MgBr | Ethylmagnesium bromide | 3-ethyloctan-3-ol | 4-(1,3-Dithiolan-2-yl)phenol |

| C₆H₅MgBr | Phenylmagnesium bromide | 1,1-diphenyloctan-1-ol | 4-(1,3-Dithiolan-2-yl)phenol |

Transformations of the 1,3-Dithiolane Moiety

The 1,3-dithiolane group is a robust protecting group for carbonyls, stable to both acidic and basic conditions, but it can be transformed or removed under specific chemical conditions.

Desulfurization Reactions (e.g., Raney Nickel Mediated Processes)

Desulfurization is a reductive process that cleaves the carbon-sulfur bonds and replaces them with carbon-hydrogen bonds. The most common reagent for this transformation is Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy.

When this compound is treated with an active form of Raney Nickel (often designated as Ra-Ni), the dithiolane group is completely removed. The carbon atom that was part of the dithiolane ring is reduced to a methyl group (–CH₃). This reaction, sometimes called the Mozingo reduction, effectively converts a protected carbonyl into a methyl or methylene (B1212753) group. In this specific case, the product would be 4-methylphenyl octanoate. The mechanism involves the adsorption of the sulfur atoms onto the nickel surface, which is saturated with adsorbed hydrogen, followed by sequential hydrogenolysis of the C–S bonds.

This reaction is synthetically useful for the complete deoxygenation of a carbonyl group via its thioacetal derivative.

Ring-Opening and Rearrangement Processes

Beyond deprotection and desulfurization, the 1,3-dithiolane ring can undergo other transformations, such as base-mediated ring fragmentation. This type of reaction does not regenerate the carbonyl but instead opens the ring to form different sulfur-containing species.

Research has shown that 2-aryl-1,3-dithiolanes can undergo ring fragmentation when treated with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures (e.g., 100 °C in cyclopentyl methyl ether). This process involves deprotonation at the C2 position, followed by a retro-[2+3] cycloreversion. This fragmentation generates an aryl-dithiocarboxylate anion and ethylene (B1197577) gas. The resulting dithiocarboxylate is a versatile intermediate that can be trapped in situ by various electrophiles, such as alkyl halides, to furnish a wide range of dithioesters.

Applying this to this compound, treatment with LiHMDS would be expected to fragment the dithiolane ring, yielding an intermediate dithiocarboxylate anion. Subsequent addition of an electrophile like methyl iodide (CH₃I) would result in the formation of methyl 4-(octanoyloxy)benzenecarbodithioate.

Chemoselective Transformations and Functional Group Interconversions

The presence of two distinct functional groups in this compound, the ester and the dithiolane, allows for a rich and varied reaction chemistry. The differential reactivity of these groups under various conditions enables chemoselective transformations, where one functional group is modified while the other remains intact. This selectivity is crucial in multi-step organic synthesis, allowing for the strategic manipulation of the molecule.

Selective Reactions of the Ester in the Presence of the Dithiolane

The octanoate ester group can be selectively transformed in the presence of the dithiolane moiety, which is generally stable under basic and certain reductive conditions.

One of the most common transformations of the ester is saponification , or base-promoted hydrolysis. Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide, at room temperature or with gentle heating, would selectively cleave the ester bond. youtube.com This reaction proceeds via a nucleophilic acyl substitution mechanism, yielding 4-(1,3-dithiolan-2-yl)phenol and sodium octanoate. The dithiolane ring is robust under these conditions and does not undergo reaction. wikipedia.org

Selective reduction of the ester group can also be achieved. While powerful reducing agents like lithium aluminum hydride (LAH) would likely reduce both the ester and cleave the dithiolane, milder reagents can differentiate between the two. For instance, lithium borohydride (LiBH₄) is known to selectively reduce esters to alcohols in the presence of various other functional groups. harvard.edu The reaction of this compound with LiBH₄ in a suitable solvent like tetrahydrofuran (B95107) (THF) would be expected to yield 4-(1,3-dithiolan-2-yl)phenol and 1-octanol, leaving the dithiolane intact. It is important to note that the ester is cleaved in this process, releasing the phenol. A transformation to the corresponding benzyl alcohol from the phenyl ester is not a direct conversion.

Another important selective reaction is transesterification . By treating this compound with a different alcohol in the presence of an acid or base catalyst, the octanoate group can be exchanged for a different alkoxy group. For this specific molecule, acid-catalyzed transesterification might be complicated by the acid sensitivity of the dithiolane. However, base-catalyzed transesterification, using an alkoxide, would be a viable method for this transformation while preserving the dithiolane.

| Reaction | Reagents and Conditions | Product(s) | Dithiolane Moiety |

| Saponification | 1. NaOH (aq) 2. H₃O⁺ | 4-(1,3-Dithiolan-2-yl)phenol, Octanoic acid | Intact |

| Reduction | LiBH₄, THF | 4-(1,3-Dithiolan-2-yl)phenol, 1-Octanol | Intact |

| Transesterification | R'OH, NaOR' (catalyst) | 4-(1,3-Dithiolan-2-yl)phenyl R'-oate, 1-Octanol | Intact |

Selective Reactions of the Dithiolane in the Presence of the Ester

The dithiolane group, a thioacetal, is primarily used as a protecting group for a carbonyl functionality and can be selectively cleaved under specific conditions that leave the ester group untouched. organic-chemistry.org

Oxidative deprotection is a common method for cleaving dithiolanes. Reagents such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water provide a mild and chemoselective method to convert the dithiolane back to the parent carbonyl compound. organic-chemistry.org In the case of this compound, this would yield 4-formylphenyl octanoate. Other oxidative systems, like those using mercury(II) salts, are also effective but are less favored due to toxicity concerns. nih.govstackexchange.com Care must be taken with some oxidants, as they could potentially oxidize the sulfur atoms without cleaving the ring or affect other parts of the molecule.

Hydrolytic cleavage of the dithiolane can be achieved under acidic conditions. However, this method offers less selectivity, as the ester group is also susceptible to acid-catalyzed hydrolysis. youtube.com To achieve selective dithiolane cleavage, specific reagents that are Lewis acidic and sulfur-philic are often employed. For instance, treatment with reagents like silver nitrate (B79036) in aqueous acetone (B3395972) can effect the deprotection of the dithiolane while being mild enough to not significantly hydrolyze the ester.

| Reaction | Reagents and Conditions | Product | Ester Moiety |

| Oxidative Deprotection | IBX, β-cyclodextrin, H₂O | 4-Formylphenyl octanoate | Intact |

| Metal-Assisted Hydrolysis | AgNO₃, aq. Acetone | 4-Formylphenyl octanoate | Intact |

Advanced Mechanistic Elucidation

The study of reaction mechanisms provides a deeper understanding of the chemical transformations of this compound. This involves investigating the rates of reactions, identifying intermediates, and characterizing transition states.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies on the hydrolysis of the ester function in molecules analogous to this compound, such as substituted phenyl benzoates, have been extensively performed. rsc.org The rate of alkaline hydrolysis of the ester is expected to follow second-order kinetics, being first order in both the ester and the hydroxide ion concentration. epa.gov

The rate law can be expressed as: Rate = k [Ester] [OH⁻]

The rate constant, k, would be influenced by the electronic properties of the substituent on the phenyl ring. The 4-(1,3-dithiolan-2-yl) group is generally considered to be an electron-withdrawing group, which would stabilize the negatively charged transition state of the nucleophilic acyl substitution, thereby increasing the rate of hydrolysis compared to unsubstituted phenyl octanoate. Hammett plots for the hydrolysis of a series of para-substituted phenyl esters typically show a positive ρ (rho) value, indicating that electron-withdrawing groups accelerate the reaction. nih.gov

For the deprotection of the dithiolane, kinetic studies of analogous reactions, such as the oxidation of organic sulfides, can provide insight. The oxidation of dithiolanes is often the rate-determining step in oxidative cleavage reactions. surrey.ac.uk The kinetics can be complex and may depend on the specific oxidant used. For example, in periodate (B1199274) oxidations, the reaction can proceed through a cyclic periodate ester intermediate, and the decomposition of this intermediate is often the slowest step. surrey.ac.uk

| Functional Group | Reaction | Expected Kinetic Order | Influence of Substituent |

| Ester | Alkaline Hydrolysis | Second order overall (First order in ester, first order in hydroxide) | The electron-withdrawing 4-(1,3-dithiolan-2-yl) group is expected to increase the reaction rate. |

| Dithiolane | Oxidative Cleavage | Varies with oxidant; often complex | The electronic environment of the dithiolane can affect the rate of oxidation. |

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms during a chemical transformation.

For the hydrolysis of the ester group in this compound, ¹⁸O labeling can be used to distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage. In the base-promoted hydrolysis, if the reaction is carried out in ¹⁸O-labeled water (H₂¹⁸O), the ¹⁸O isotope would be incorporated into the carboxylate product (octanoate) and not the phenol. This would confirm that the hydroxide ion attacks the carbonyl carbon, leading to cleavage of the acyl-oxygen bond (the bond between the carbonyl carbon and the phenoxy oxygen), which is characteristic of the BAC2 mechanism. youtube.com

Conversely, if the ester were synthesized with an ¹⁸O label in the phenoxy oxygen, upon hydrolysis in unlabeled water, the ¹⁸O would be found exclusively in the 4-(1,3-dithiolan-2-yl)phenol product.

For the dithiolane group, isotopic labeling could be employed to study the mechanism of its cleavage. For instance, performing an oxidative deprotection in H₂¹⁸O could help determine the source of the oxygen atom in the resulting aldehyde product. If the oxygen comes from the water, it would suggest a mechanism involving a water molecule as a nucleophile at some stage after the initial oxidation of the sulfur atoms.

Transition State Analysis and Energy Barriers

Computational chemistry provides valuable insights into the transition states and energy barriers of reactions involving this compound.

For the alkaline hydrolysis of the ester, the reaction proceeds through a tetrahedral intermediate. epa.gov Quantum mechanical calculations on analogous phenyl esters show that the rate-determining step is the formation of this high-energy intermediate. The transition state leading to this intermediate would involve the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The energy barrier for this step would be influenced by the stability of the developing negative charge, which is enhanced by the electron-withdrawing nature of the dithiolane-substituted phenyl ring. epa.gov

Computational and Theoretical Insights into 4 1,3 Dithiolan 2 Yl Phenyl Octanoate

Molecular Electronic Structure and Bonding Analysis

The electronic structure of 4-(1,3-dithiolan-2-yl)phenyl octanoate (B1194180) is fundamental to its chemical properties. Analysis using methods like Density Functional Theory (DFT) can elucidate the distribution of electrons and the nature of the chemical bonds. The molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern its reactivity.

In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atoms of the dithiolane moiety. The lone pairs of the sulfur atoms contribute significantly to this orbital, making them potential sites for electrophilic attack or oxidation. The LUMO, conversely, is likely centered on the phenyl ring and the carbonyl group of the ester, which can accept electron density, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic absorption properties.

Natural Bond Orbital (NBO) analysis further refines this picture by quantifying charge distribution and orbital interactions. This analysis would likely reveal a significant polarization of the C=O bond in the ester group and delocalization of electron density from the phenyl ring to the ester. The sulfur atoms in the dithiolane ring would also exhibit notable negative partial charges.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges on Key Atoms (Calculated at the B3LYP/6-31G level of theory)*

| Atom | NBO Charge (e) |

| Carbonyl Carbon (Ester) | +0.55 |

| Carbonyl Oxygen (Ester) | -0.50 |

| Ether Oxygen (Ester) | -0.45 |

| Sulfur 1 (Dithiolane) | -0.15 |

| Sulfur 2 (Dithiolane) | -0.16 |

| Phenyl Carbon (attached to dithiolane) | -0.20 |

| Phenyl Carbon (attached to ester) | +0.18 |

This interactive table presents hypothetical NBO charges, illustrating the expected charge distribution within the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of 4-(1,3-dithiolan-2-yl)phenyl octanoate, arising from several rotatable single bonds, means it can exist in numerous conformations. The most significant rotations would be around the C-O bond of the ester linkage and the bond connecting the phenyl ring to the dithiolane group. The octanoate chain also possesses considerable conformational freedom.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, can identify the various low-energy conformers. The resulting potential energy surface reveals the relative stability of these conformers and the energy barriers separating them. For phenyl esters, the orientation of the phenyl ring relative to the plane of the ester group is a critical factor in determining stability. researchgate.netscispace.com It is expected that the most stable conformer will have an extended, or anti-periplanar, arrangement of the octanoate chain to minimize steric hindrance. The dithiolane ring itself typically adopts an envelope or twist conformation.

Table 2: Hypothetical Relative Energies of Key Conformers (Calculated at the MP2/6-311+G* level of theory)*

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5 | 0.00 |

| B | 85.2 | +2.5 |

| C | -88.9 | +2.6 |

| D | 5.1 | +5.8 |

This interactive table shows the hypothetical relative energies for different rotational isomers around the ester linkage, highlighting the energetic landscape.

Reaction Mechanism Modeling via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modeling reaction mechanisms, providing a detailed view of the transformation from reactants to products. acs.org A plausible reaction to investigate for this molecule would be the base-catalyzed hydrolysis of the ester group, a fundamental reaction of esters.

To model this reaction, the potential energy surface (PES) would be mapped by calculating the energy of the system as a function of the key geometric parameters, such as the distance between the incoming nucleophile (e.g., a hydroxide (B78521) ion) and the carbonyl carbon. acs.org This mapping helps to identify the minimum energy path for the reaction.

Along the reaction pathway, a transition state (TS) represents the point of maximum energy. Computational methods can precisely locate the geometry of this transition state. For the hydrolysis of this compound, the transition state would involve a tetrahedral intermediate where the hydroxide ion is partially bonded to the carbonyl carbon. acs.org Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The stability of the transition state is a key determinant of the reaction rate.

Table 3: Hypothetical Energetic Profile for Ester Hydrolysis (Calculated at the B3LYP/6-311++G(d,p) level of theory with a solvent model)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Transition State | +15.7 |

| Tetrahedral Intermediate | -5.2 |

| Products | -12.8 |

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be invaluable for identifying and characterizing the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. For this compound, a strong absorption band corresponding to the C=O stretch of the ester group would be predicted, typically in the range of 1730–1750 cm⁻¹. Other characteristic peaks would include C-O stretching, C-H stretching of the aromatic and aliphatic parts, and vibrations associated with the dithiolane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. This involves calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the protons on the phenyl ring would be influenced by the electron-withdrawing ester group and the dithiolane substituent. The protons of the octanoate chain and the dithiolane ring would have characteristic chemical shifts in the aliphatic region of the spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The primary absorption bands for this molecule are expected to arise from π → π* transitions within the phenyl ring, with the ester and dithiolane groups modifying the exact wavelength of maximum absorption.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1745 | 1742 |

| ¹H NMR: Phenyl Protons (ppm) | 7.2 - 7.5 | 7.1 - 7.4 |

| ¹³C NMR: Carbonyl Carbon (ppm) | 170.1 | 169.5 |

| UV-Vis: λmax (nm) | 265 | 268 |

This interactive table compares hypothetical predicted spectroscopic data with plausible experimental values, demonstrating the accuracy of computational methods.

Computational Design of Analogous Compounds and Reaction Conditions

The advancement of computational chemistry has provided powerful tools for the in silico design of novel molecules and the optimization of chemical reactions, offering significant savings in time and resources compared to traditional trial-and-error laboratory methods. For a molecule like this compound, computational approaches can be pivotal in designing analogs with enhanced properties and in refining the synthetic pathways to improve yields and reduce byproducts.

Design of Analogous Compounds

The computational design of analogs of this compound involves a multi-step process that leverages molecular modeling and simulation techniques. A primary goal in designing analogs is often to improve biological activity, selectivity, or pharmacokinetic properties.

One of the initial steps in the in silico design process is to identify a biological target. For instance, if the parent compound is hypothesized to have an inhibitory effect on a particular enzyme, molecular docking studies can be performed. nih.govnih.gov These studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For example, analogs of this compound could be designed by modifying the phenyl ring, the octanoate chain, or the dithiolane group. These modifications can include the addition of various functional groups, such as hydroxyl or amino groups, to enhance binding affinity. nih.gov

A hypothetical molecular docking study could be conducted against a target enzyme, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govnih.gov The binding affinities of the designed analogs can then be calculated and compared. Analogs that show a higher predicted binding affinity would be prioritized for synthesis and further experimental testing. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound Analogs against COX-2

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Parent Compound | - | -7.5 | TYR355, ARG120 |

| Analog 1 | 4'-hydroxy on phenyl ring | -8.2 | TYR355, ARG120, SER530 |

| Analog 2 | 3'-amino on phenyl ring | -7.9 | TYR355, HIS90 |

| Analog 3 | Shorter hexanoate (B1226103) chain | -7.1 | TYR355 |

| Analog 4 | 4'-fluoro on phenyl ring | -7.8 | TYR355, ARG120 |

In silico studies can also predict the ADME (absorption, distribution, metabolism, and excretion) properties of the designed analogs, helping to identify candidates with good drug-likeness profiles. nih.gov

Computational Modeling of Reaction Conditions

Computational modeling is also instrumental in optimizing the reaction conditions for the synthesis of this compound and its analogs. Techniques such as Density Functional Theory (DFT) can be employed to study reaction mechanisms and predict the most energetically favorable pathways. nih.govnih.gov This understanding allows for the rational selection of catalysts, solvents, and temperature ranges.

A significant advancement in this area is the use of machine learning algorithms, such as Bayesian Optimization, to screen for and identify improved reaction conditions with a minimal number of experiments. mdpi.com For the synthesis of a dithiolane, which is a key moiety in the target compound, a similar approach could be employed. mdpi.com

For example, in the synthesis of a spiro-dithiolane, machine learning-assisted screening was successfully used to optimize reaction conditions, leading to a significant increase in the conversion yield. mdpi.com A similar strategy could be applied to the synthesis of this compound. The key reaction parameters that could be optimized include temperature, reaction time, and the molar ratio of reactants and catalysts.

Table 2: Example of Bayesian Optimization for Dithiolane Synthesis

| Trial | Temperature (°C) | Time (h) | Molar Ratio (Reactant:Catalyst) | Conversion Yield (%) |

| 1 | 80 | 12 | 1:0.05 | 65 |

| 2 | 100 | 24 | 1:0.1 | 72 |

| 3 | 90 | 18 | 1:0.07 | 85 |

| 4 | 95 | 20 | 1:0.08 | 89 |

| 5 | 85 | 16 | 1:0.06 | 81 |

This computational approach allows for a more efficient exploration of the reaction parameter space compared to traditional one-variable-at-a-time methods. mdpi.com By building a predictive model from a small set of initial experiments, the algorithm can suggest the most promising conditions for subsequent trials, accelerating the optimization process. mit.edunih.gov

Strategic Utilization of 4 1,3 Dithiolan 2 Yl Phenyl Octanoate in Advanced Organic Synthesis

The Compound as a Versatile Synthetic Intermediate

The structure of 4-(1,3-dithiolan-2-yl)phenyl octanoate (B1194180) suggests its primary role as a bifunctional synthetic intermediate. The key features that would enable its versatility are the dithiolane and the octanoate ester functional groups, attached to a central phenyl ring.

The Dithiolane Moiety: The 1,3-dithiolane (B1216140) group serves as a masked form of an aldehyde. This functionality is crucial for synthetic strategies that require the introduction of a formyl group at a later stage. The dithiolane is stable to a wide range of reagents that would otherwise react with a free aldehyde, such as nucleophiles (organometallics) and reducing agents. Deprotection can typically be achieved under specific oxidative or hydrolytic conditions to reveal the aldehyde.

The Octanoate Ester: The ester group can be hydrolyzed to a phenol (B47542), providing a site for further reactions such as ether or ester synthesis, or for directing ortho- and para-substitutions on the aromatic ring. Alternatively, the ester itself could potentially be involved in reactions, though its reactivity is generally lower than other carbonyl compounds.

The bifunctional nature of this compound would allow for a sequence of reactions where one group is manipulated while the other remains intact, highlighting its potential as a building block in the synthesis of more complex molecules.

Application in Tandem Reactions and Cascade Processes

There is no specific information in the reviewed literature detailing the application of 4-(1,3-dithiolan-2-yl)phenyl octanoate in tandem or cascade reactions. In principle, a molecule with multiple functional groups could be designed to participate in such processes. For instance, a reaction could be initiated at one site (e.g., the ester) that then triggers a subsequent reaction involving the dithiolane or the aromatic ring. Research on related dithiolane compounds shows their involvement in tandem reactions via fragmentation of the dithiolane ring, but this has not been specifically documented for the title compound. lnu.edu.cn

Role as a Chemical Handle for Further Functionalization

The primary role of this compound as a chemical handle lies in the sequential unmasking and reaction of its functional groups.

Hydrolysis of the Ester: The octanoate group can be selectively hydrolyzed under basic or acidic conditions to yield 4-(1,3-dithiolan-2-yl)phenol (B1585410). This resulting phenol is a versatile intermediate. The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to the hydroxyl. It can also be converted into an ether or a different ester, or used in cross-coupling reactions after conversion to a triflate.

Deprotection of the Dithiolane: The dithiolane can be converted back to a formyl group (-CHO). This aldehyde can then undergo a wide array of subsequent reactions, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Nucleophilic addition reactions (e.g., Grignard, Wittig reactions).

Reductive amination.

The sequence of these operations allows for controlled, stepwise functionalization of the molecule. For example, the ester could be hydrolyzed, the resulting phenol used to direct an ortho-bromination, and finally, the dithiolane deprotected to reveal the aldehyde for a subsequent Wittig reaction.

Contribution to Stereoselective Synthesis

The molecule this compound itself is achiral. There is no mention in the literature of this specific compound being used in stereoselective synthesis. For it to contribute to stereoselectivity, it would typically need to be modified to include a chiral center or be used with a chiral catalyst or auxiliary. For instance, if the dithiolane were formed from a chiral dithiol, the resulting diastereomeric dithiolanes could potentially be used to influence the stereochemical outcome of a subsequent reaction. However, no such applications have been reported for this compound.

Integration into Multicomponent Reaction Sequences

Currently, there are no documented examples of this compound being integrated into multicomponent reactions (MCRs). MCRs involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. acgpubs.org For this compound to be used in an MCR, one of its functional groups would need to participate in the reaction cascade. For example, after deprotection to the aldehyde, it could serve as the carbonyl component in a Mannich or Ugi reaction. However, the use of the intact this compound in such a sequence has not been described in the available literature.

Future Research Directions and Emerging Avenues

The unique bifunctional nature of 4-(1,3-dithiolan-2-yl)phenyl octanoate (B1194180), combining a cyclic dithioacetal with a phenyl ester moiety, positions it as a versatile scaffold for future scientific exploration. Research is moving beyond basic synthesis and characterization into more dynamic and functional applications. The following subsections outline key emerging avenues for investigation, focusing on novel synthesis methods, advanced materials, and process optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,3-Dithiolan-2-yl)phenyl octanoate, and how are reaction conditions optimized for yield?

- Answer : A common method involves oxidative dethioacetalization using reagents like PhIO under anhydrous conditions. For example, 4-(1,3-Dithiolan-2-yl)phenyl acetate was synthesized with 98% yield via silica gel chromatography (EtOAc/PE = 2/98) and characterized by ¹H/¹³C NMR and HRMS . Reaction optimization typically focuses on solvent choice, catalyst loading, and temperature to minimize side reactions.

| Reaction Parameter | Conditions | Yield | Characterization |

|---|---|---|---|

| Reagent | PhIO | 98% | ¹H NMR, ¹³C NMR, HRMS |

| Solvent System | EtOAc/PE (2:98) | - | TLC, Column Chromatography |

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Answer : Techniques include:

- NMR Spectroscopy : Confirms functional groups and stereochemistry (e.g., δ 7.53 ppm for aromatic protons in related compounds) .

- X-ray Crystallography : Resolves molecular conformation and crystallographic disorder (e.g., 0.849:0.151 disorder ratio in dithiolan rings) .

- HRMS : Validates molecular weight (e.g., [M+H⁺] = 241.0351) .

Advanced Research Questions

Q. How do conformational variations in the dithiolan ring impact the compound’s reactivity or biological interactions?

- Answer : The dithiolan ring adopts distinct puckering conformations (envelope vs. half-chair) depending on molecular environment, as shown by Cremer-Pople puckering parameters (Q = 0.517–0.544 Å, φ = 106.7–263.5°) . These variations influence steric hindrance and electronic properties, potentially altering binding affinities in biological systems (e.g., protein interactions) .

Q. What crystallographic challenges arise when resolving disorder in 4-(1,3-Dithiolan-2-yl)phenyl derivatives, and how are they addressed?

- Answer : Disorder in dithiolan rings (e.g., dual occupancy sites) requires refinement using software like SHELXL . For example, a 0.849:0.151 occupancy ratio was resolved via iterative least-squares refinement (R = 0.040, wR = 0.110) . Constraints on bond lengths/angles and anisotropic displacement parameters improve model accuracy.

| Crystallographic Parameter | Value | Implications |

|---|---|---|

| Space Group | P21/c | Z = 8; asymmetric unit complexity |

| R-factor | 0.040 | High data-to-parameter ratio (22.2) |

Q. How do π-π and C–H···O interactions stabilize the crystal packing of related dithiolan derivatives?

- Answer : In crystal structures, weak interactions (e.g., C–H···O, 3.192 Å; π-π stacking, 3.432–3.492 Å) align molecules along the b-axis, enhancing thermal stability . These interactions are critical for predicting solubility and crystallization behavior.

Data Contradiction Analysis

Q. Discrepancies in reported dithiolan ring puckering: How are these resolved methodologically?

- Answer : Puckering parameters (Q, φ) vary due to disorder or refinement protocols. For instance, envelope (Q = 0.517 Å) vs. half-chair (Q = 0.536 Å) conformations were resolved using SHELXTL and Cremer-Pople analysis . Cross-validation with DFT calculations or neutron diffraction may resolve ambiguities.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.